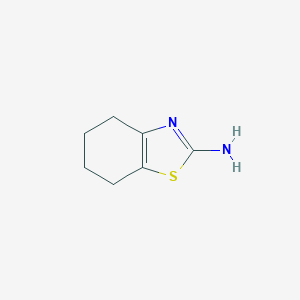

2-Amino-4,5,6,7-tetrahydrobenzothiazole

Description

Significance in Organic and Medicinal Chemistry

2-Amino-4,5,6,7-tetrahydrobenzothiazole is a bicyclic heterocyclic compound that serves as a pivotal scaffold in the design and synthesis of novel therapeutic agents. Its structure, featuring a fused thiazole (B1198619) and cyclohexane (B81311) ring, provides a rigid framework that can be strategically modified to interact with various biological targets. The 2-amino group, in particular, offers a reactive site for further chemical transformations, allowing for the introduction of diverse functional groups and the exploration of structure-activity relationships (SAR).

The significance of this compound is underscored by its role as a key intermediate in the synthesis of pramipexole, a dopamine (B1211576) agonist used in the treatment of Parkinson's disease. epo.orggoogle.com This has spurred extensive research into the development of efficient synthetic routes and the exploration of its derivatives for other therapeutic applications. The tetrahydrobenzothiazole core is recognized for its potential to yield compounds with a range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.gov

Overview of Research Trajectories

Research involving this compound has followed several key trajectories. A primary focus has been on the development of efficient and scalable synthetic methodologies. Early syntheses often involved multi-step processes with harsh reagents. epo.org Subsequent research has aimed at creating more streamlined and environmentally friendly "green" synthesis approaches. nih.gov

A significant portion of research has been dedicated to the synthesis and biological evaluation of its derivatives. By modifying the core structure, scientists have been able to generate extensive libraries of compounds for high-throughput screening against various disease targets. nih.govnih.gov This has led to the discovery of derivatives with potent activities, such as dual kinase inhibitors for cancer therapy. nih.gov

Furthermore, the stereochemistry of this compound and its derivatives has been a critical area of investigation. The presence of a chiral center at the 6-position of the tetrahydrobenzothiazole ring means that the compound can exist as different enantiomers. epo.orggoogle.com Research has shown that the biological activity of these enantiomers can differ significantly, highlighting the importance of stereoselective synthesis and resolution techniques. For instance, the (S)-enantiomer is the preferred form for certain therapeutic applications. google.com

Table 1: Key Research Findings on this compound and its Derivatives

| Research Area | Key Findings |

| Synthesis | Development of improved and more efficient synthetic routes from cyclohexanone (B45756) derivatives. epo.orggoogle.com |

| Medicinal Chemistry | Serves as a crucial intermediate for the synthesis of pramipexole. epo.orggoogle.com |

| Derivative Exploration | Synthesis of a wide range of derivatives with potential anticancer, anti-inflammatory, and antimicrobial activities. nih.govnih.govnih.gov |

| Stereochemistry | The (S)-enantiomer is often the more biologically active form. google.com |

| Kinase Inhibition | Derivatives have been identified as dual inhibitors of kinases like CK2 and GSK3β. nih.gov |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2S/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMWAOXCEPHEGFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20183566 | |

| Record name | Benzothiazole, 4,5,6,7-tetrahydro-2-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2933-29-1 | |

| Record name | 4,5,6,7-Tetrahydro-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2933-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzothiazole, 4,5,6,7-tetrahydro-2-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002933291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzothiazole, 4,5,6,7-tetrahydro-2-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways

Established methods for the synthesis of the 2-amino-4,5,6,7-tetrahydrobenzothiazole core primarily rely on the principles of the Hantzsch thiazole (B1198619) synthesis and other related cyclization reactions.

Hantzsch Synthesis and its Variations

The Hantzsch thiazole synthesis is a cornerstone in the formation of thiazole rings, classically involving the reaction of an α-haloketone with a thioamide. chemhelpasap.comsynarchive.com In the context of this compound, the synthesis employs 2-chlorocyclohexanone (B41772) and thiourea (B124793). The reaction proceeds through an initial S-alkylation of thiourea by the α-haloketone, forming an S-alkylated thiouronium salt intermediate. This is followed by an intramolecular condensation, where the amino group attacks the ketone carbonyl, and subsequent dehydration to yield the final aromatic thiazole ring. youtube.com

Variations of this method often involve the in situ generation of the α-haloketone. One-pot procedures have been developed where a ketone is reacted with a halogen source, such as N-bromosuccinimide (NBS) or iodine, and thiourea. tandfonline.comnih.govbohrium.com This approach avoids the need to isolate the often lachrymatory and unstable α-haloketone. For instance, an electrochemical method uses an ammonium (B1175870) halide as a redox mediator to generate the α-iodoketone in situ, which then reacts with thiourea to form the 2-aminothiazole (B372263) derivative. beilstein-journals.org

A notable variation for synthesizing substituted versions involves a three-component, one-pot condensation of a bromoacetyl derivative, thiourea, and a substituted benzaldehyde, catalyzed by silica-supported tungstosilisic acid. nih.gov This highlights the adaptability of the Hantzsch synthesis for creating diverse thiazole structures.

Interactive Data Table: Hantzsch Synthesis and Variations

| Starting Materials | Key Reagents | Product | Notes |

| 2-Chlorocyclohexanone, Thiourea | Heat | This compound | Classical Hantzsch synthesis. |

| Cyclohexanone (B45756), Thiourea | N-Bromosuccinimide (NBS) | This compound | In situ generation of α-bromoketone. tandfonline.combohrium.com |

| Active Methylene Ketones, Thioureas | NH4I (mediator), electricity | Substituted 2-Aminothiazoles | Electrochemical synthesis with in situ α-iodination. nih.govbeilstein-journals.org |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted Benzaldehydes | Silica supported tungstosilisic acid | Substituted Hantzsch thiazole derivatives | One-pot, three-component reaction. nih.gov |

Cyclization Reactions

Cyclization reactions are fundamental to the formation of the tetrahydrobenzothiazole ring system. A key strategy, particularly for producing important intermediates like 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole (B27050), involves the reaction of a protected aminocyclohexanone derivative.

This reaction pathway is integral to the synthesis of Pramipexole, a significant dopamine (B1211576) agonist. beilstein-journals.orgrsc.org

Advanced Synthetic Strategies for Substituted Derivatives

The development of advanced synthetic methods has enabled the efficient and specific synthesis of substituted this compound derivatives, which are crucial for pharmaceutical applications.

Synthesis of Diamino-tetrahydrobenzothiazole Intermediates

The synthesis of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole is a critical process, as this compound is a key intermediate for the drug Pramipexole. tandfonline.comnih.gov The synthesis typically begins with the oxidation of 4-acetamidocyclohexanol to 4-acetamidocyclohexanone. beilstein-journals.orgrsc.org

The key steps of the synthesis are as follows:

Bromination: 4-acetamidocyclohexanone is reacted with bromine in a suitable solvent, such as water or glacial acetic acid, to form 2-bromo-4-acetamidocyclohexanone. beilstein-journals.orgrsc.org

Cyclization: Thiourea is added to the brominated intermediate, and the mixture is heated to induce cyclization, yielding 6-acetylamino-2-amino-4,5,6,7-tetrahydrobenzothiazole hydrobromide. beilstein-journals.orgrsc.org

Deprotection: The acetyl protecting group is removed by refluxing in hydrobromic acid, which results in the formation of 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole dihydrobromide. beilstein-journals.orgrsc.org

Isolation: The free base is obtained by neutralization and can be isolated through filtration. beilstein-journals.org

This sequence provides the racemic diamino compound, which can then be resolved into its enantiomers or used in subsequent stereospecific reactions.

Alkylation Protocols, Including Fukuyama Alkylation

Selective alkylation of the amino groups on the tetrahydrobenzothiazole core is essential for creating specific drug molecules. The Fukuyama-Mitsunobu reaction has proven to be a highly effective method for the selective N-alkylation of primary and secondary amines under mild conditions. organic-chemistry.org

A scalable synthesis of Pramipexole utilizes the Fukuyama alkylation protocol. nih.govbohrium.com The process involves the following key transformations:

Nosylation: The more reactive 6-amino group of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole is selectively protected with 2-nitrobenzenesulfonyl chloride (Ns-Cl) in the presence of triethylamine. nih.gov

Alkylation: The resulting sulfonamide is then N-alkylated with a propyl group using reagents such as propyl iodide or other alkylating agents.

Deprotection: The 2-nitrobenzenesulfonyl (nosyl) protecting group is cleanly removed using a thiol, such as thioglycolic acid, in the presence of a base like lithium hydroxide, to yield the final N-propylated product, Pramipexole. nih.gov

This method offers high yields and is amenable to large-scale production. nih.gov

Interactive Data Table: Fukuyama Alkylation for Pramipexole Synthesis

| Step | Reactant | Reagents | Product |

| 1. Nosylation | (S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole | 2-Nitrobenzenesulfonyl chloride, Triethylamine, THF | (6S)-N-(2-Amino-4,5,6,7-tetrahydrobenzothiazol-6-yl)-2-nitrobenzenesulfonamide nih.gov |

| 2. Alkylation | Nosylated Intermediate | Propyl iodide, Base | (6S)-N-(2-Amino-4,5,6,7-tetrahydrobenzothiazol-6-yl)-N-propyl-2-nitrobenzenesulfonamide nih.gov |

| 3. Deprotection | N-Propylated, Nosylated Intermediate | Thioglycolic acid, Lithium hydroxide, Ethanol | (S)-2-Amino-6-(propylamino)-4,5,6,7-tetrahydrobenzothiazole (Pramipexole) nih.gov |

Reductive Amination Approaches

Reductive amination provides an alternative and direct route for the N-alkylation of the diamino-tetrahydrobenzothiazole intermediate. This one-pot reaction involves the formation of an imine or enamine intermediate from the amine and a carbonyl compound (an aldehyde or ketone), which is then reduced in situ to the corresponding amine.

In the synthesis of Pramipexole, 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole can be directly reacted with propionaldehyde. nih.gov The initially formed imine is then reduced using a suitable reducing agent, such as sodium borohydride, to afford the N-propylated product. This method is a common and straightforward approach for amine alkylation in medicinal chemistry.

Multi-step Synthesis Schemes and Process Optimization

The synthesis of this compound and its analogs is accomplished through various multi-step pathways, often originating from cyclohexanone precursors. Significant efforts in process optimization have focused on improving yields, reducing the number of steps, and utilizing safer reagents.

One prominent synthetic route begins with a protected cyclohexanedione. nih.gov This process involves the reductive amination of the protected ketone, followed by deprotection and subsequent cyclization to form the thiazole ring. nih.gov A notable optimization of this type of synthesis is the development of a "one-pot" process. google.com This improved method starts with 4-acetamidocyclohexanone, which is first reacted with bromine in water to produce an α-bromo ketone intermediate. Without isolation, thiourea is added to the reaction mixture, leading to the formation of 6-acetylamino-2-amino-4,5,6,7-tetrahydrobenzothiazole. The final step, hydrolysis of the acetyl group with hydrobromic acid to yield the target diamine, is also performed in the same reaction vessel, streamlining the entire sequence and avoiding the isolation of intermediates. google.com

These processes are crucial as they provide the core structure for pharmacologically significant molecules. For industrial-scale manufacturing, challenges such as low yields and the use of hazardous reagents like elemental bromine have driven the development of these more efficient and safer synthetic protocols. nih.gov Continuous-flow synthesis has also been explored for producing related condensed benzothiazoles, offering enhanced control over reaction parameters and safety, which is a key aspect of modern process optimization. capes.gov.br

Table 1: Overview of Selected Multi-step Synthesis Schemes

| Starting Material | Key Reagents/Steps | Intermediate(s) | Target Compound | Source(s) |

|---|

Derivatization and Functionalization

The this compound scaffold possesses reactive sites, primarily the C2-amino group, which allow for a wide range of chemical modifications to produce various derivatives.

Synthesis of Azo Derivatives

Azo derivatives of the tetrahydrobenzothiazole core can be synthesized through a conventional diazo-coupling reaction. nih.gov The process begins with the diazotization of the 2-amino group on the 4,5,6,7-tetrahydro-1,3-benzothiazole (B2778946) ring. This is typically achieved by treating the starting amine with a diazotizing agent like sodium nitrite (B80452) in an acidic medium at low temperatures (0–5 °C) to form a reactive diazonium salt. nih.gov

This diazonium intermediate is then immediately coupled with various electron-rich aromatic compounds (coupling components), such as phenols and naphthols, to yield a series of brightly colored azo dyes. nih.govscbt.com The azo moiety (-N=N-) links the tetrahydrobenzothiazole scaffold to the coupling component, creating an extended conjugated system. nih.gov

Table 2: Examples of Azo Derivatives from Tetrahydro-1,3-benzothiazole

| Coupling Component | Resulting Azo Derivative Class | Source(s) |

|---|---|---|

| 2-Naphthol | Naphthol-azo-tetrahydrobenzothiazole | nih.gov |

| N,N-dimethylaniline | Dimethylaniline-azo-tetrahydrobenzothiazole | nih.gov |

| Salicylaldehyde | Salicylaldehyde-azo-tetrahydrobenzothiazole | nih.gov |

| 4-Hydroxycoumarin | Coumarin-azo-tetrahydrobenzothiazole | nih.gov |

| Barbituric acid | Barbituric acid-azo-tetrahydrobenzothiazole | nih.gov |

Glycosylation and Sugar-Induced Derivatives

The introduction of sugar moieties to heterocyclic scaffolds is a common strategy in medicinal chemistry. While direct studies on the glycosylation of this compound are not prominently documented, synthetic methods applied to related aminothiazole and aminothiadiazole structures provide insight into potential pathways.

A representative method involves the reaction of a 2-amino-substituted heterocycle with protected sugar derivatives. For instance, the glycosylation of 2-amino-1,3,4-thiadiazole (B1665364) derivatives has been achieved by reacting them with glycals (unsaturated sugar rings) in the presence of molecular iodine. This reaction proceeds via the addition of iodine to the glycal's double bond, followed by a substitution reaction with the amino group of the heterocycle to form N-glycosides. Another approach uses acetylated glycosyl halides which can react with the amino group to afford S-glycosylated products, sometimes accompanied by N-acetyl derivatives. These methods highlight the potential for creating sugar-induced derivatives of this compound, which would involve the nucleophilic amino group attacking an electrophilic sugar donor.

Other Functional Group Modifications

The 2-amino group is a versatile handle for numerous other functionalizations.

Acylation: The amino group can be readily acylated to form amides. This is typically achieved by reacting the parent compound with acyl chlorides or anhydrides. For example, reacting 2-aminobenzothiazole (B30445) with chloroacetyl chloride yields an N-acylated intermediate, which can be further reacted with various amines. The formation of N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide is an example of such a modification.

Thiourea Formation: Reaction with isothiocyanates provides a straightforward route to N-substituted thiourea derivatives. This modification has been used to synthesize a variety of biologically active molecules from the 2-aminothiazole core.

Schiff Base Formation: Condensation of the amino group with various aldehydes can yield the corresponding Schiff bases (imines), which serve as intermediates for synthesizing more complex heterocyclic systems.

Fused Heterocycles: The 2-amino group, in conjunction with the endocyclic nitrogen atom, can act as a binucleophile to react with various electrophilic reagents, leading to the construction of fused tricyclic heterocyclic systems. nih.gov

Table 3: Summary of Functional Group Modifications

| Modification Type | Reagent Class | Resulting Functional Group | Source(s) |

|---|---|---|---|

| Acylation | Acyl chlorides, Anhydrides | Amide | |

| Thiourea Formation | Isothiocyanates | Thiourea | |

| Schiff Base Formation | Aldehydes | Imine (Azomethine) |

Pharmacological and Biological Activities of 2 Amino 4,5,6,7 Tetrahydrobenzothiazole Derivatives

Central Nervous System Activity

Dopamine (B1211576) Agonist Modulators

Derivatives of 2-Amino-4,5,6,7-tetrahydrobenzothiazole have been investigated as dopamine agonist modulators. The enantiomers of aminothiazole analogues of known dopaminergic agonists have been synthesized and evaluated for their activity. nih.gov

One notable derivative, the S enantiomer of 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole (B27050), has demonstrated significant activity as a dopamine autoreceptor agonist. nih.gov This compound has been shown to inhibit dopamine synthesis and the decline of dopamine induced by alpha-methyltyrosine. nih.gov A key finding is that this derivative does not induce stereotyped behavior, suggesting a high degree of selectivity for dopamine autoreceptors. nih.gov This selectivity is a crucial aspect in the development of drugs for central nervous system disorders, as it can minimize potential side effects. The interaction of these novel dopamine agonists with dopamine receptors has been noted to display very low stereoselectivity. ebi.ac.uk

Neuroprotective Agents

The neuroprotective potential of this compound derivatives is another area of active research. Riluzole, a 2-aminobenzothiazole-based drug, is used in the treatment of amyotrophic lateral sclerosis, a fatal neurodegenerative disease. nih.gov This highlights the therapeutic potential of the broader class of aminobenzothiazole derivatives in neuroprotection.

Furthermore, studies on related compounds, such as 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT), have demonstrated a prominent neuroprotective effect in neuronal cultures exposed to neurotoxic agents like serum deprivation and glutamate. researchgate.net While not a direct derivative of this compound, this finding suggests that the broader aminothiazole scaffold is a promising area for the discovery of new neuroprotective agents.

Antiproliferative and Anticancer Efficacy

The 2-aminothiazole (B372263) scaffold has emerged as a promising framework in the design of anticancer agents. nih.govnih.gov Derivatives of this compound, in particular, have shown potential as antitumor agents at the micromolar level. nih.gov

Leukemia Cell Inhibition Mechanisms

Derivatives of 2-aminothiazole have been evaluated for their ability to inhibit leukemia cells. For instance, certain 2-amino-thiazole-5-carboxylic acid phenylamide derivatives have shown potent and selective antiproliferative activity against human K562 leukemia cells. nih.gov One such compound demonstrated an IC50 value of 16.3 µM against this cell line. nih.gov The mechanism of action for some of these derivatives involves the induction of apoptosis. This was associated with the activation of caspase-3, downregulation of Bcl-2, and upregulation of Bax. nih.gov It is suggested that these compounds may induce apoptosis through the ROS-mitochondrial pathway. nih.gov

Cell Cycle Modulation and Apoptosis Induction

The antiproliferative effects of this compound derivatives are often linked to their ability to modulate the cell cycle and induce apoptosis. For example, some 2-aminobenzothiazole (B30445) derivatives have been shown to cause cell cycle arrest at the G2/M phase. nih.gov Furthermore, certain compounds have been found to trigger apoptosis by decreasing the levels of anti-apoptotic proteins like BCL-XL and MCL-1. nih.gov

In a study involving ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a related scaffold, a derivative was found to induce apoptosis in MCF-7 breast cancer cells, leading to a significant reduction in cell viability. nih.gov Flow cytometric analysis showed a 26.86% reduction in viability, and the compound also led to a significant decrease in solid tumor mass in vivo. nih.gov The induction of apoptosis was further confirmed by an increase in the late apoptotic sub-population. nih.gov

Structure-Activity Relationships in Antitumor Agents

Structure-activity relationship (SAR) studies are crucial for optimizing the antitumor activity of this compound derivatives. Research has shown that the 4,5,6,7-tetrahydrobenzo[d]thiazole core is a promising scaffold for developing antitumor agents. nih.govresearchgate.net

Several key SAR insights have been identified:

Substituents on the thiazole (B1198619) core: The presence of 4,5-butylidene and benzylic amines on the 2-aminothiazole core has been shown to improve cytotoxicity. nih.gov Conversely, the incorporation of a methyl group at the C4- or C5-position of the thiazole core tends to decrease potency. nih.gov

Substituents on the phenyl ring: For 2-(4-aminophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ols, a hydroxymethyl group at the 2-position of the phenyl ring was found to increase both potency and selectivity against aneuploid cell lines. nih.gov A pyrrolidinyl group at the 4-position of the phenyl ring showed comparable activity to a dimethylamino group. nih.gov

Bioisosteric replacement: Replacing the benzothiazole (B30560) scaffold with a thiazolo[5,4-b]pyridine (B1319707) resulted in better activity against certain cancer cell lines. nih.gov

Table 1: Antiproliferative Activity of this compound Derivatives and Related Compounds This table is interactive. You can sort and filter the data by clicking on the column headers.

| Compound/Derivative Class | Cancer Cell Line | Activity (IC50) | Key Findings | Reference |

|---|---|---|---|---|

| 2-amino-thiazole-5-carboxylic acid phenylamide derivative | Human K562 leukemia | 16.3 µM | Potent and selective antiproliferative activity. | nih.gov |

| 4,5,6,7-tetrahydrobenzo[d]thiazole derivative (26b) | Human lung cancer (H1299) | 4.89 µmol/L | Exhibited potent antitumor activities. | researchgate.net |

| 4,5,6,7-tetrahydrobenzo[d]thiazole derivative (26b) | Human glioma (SHG-44) | 4.03 µmol/L | Exhibited potent antitumor activities. | researchgate.net |

| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivative (4) | Breast cancer (MCF-7) | 23.2 to 49.9 µM | Induced apoptosis and reduced tumor mass in vivo. | nih.gov |

| 2-(4-aminophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol derivative (19) | Breast cancer (MCF-7, MDA-MB-361) | Not specified | Highest potency in the series. | nih.gov |

Anti-inflammatory and Antimicrobial Investigations

Derivatives of the this compound scaffold have demonstrated notable potential as both anti-inflammatory and antimicrobial agents in various preclinical studies.

Research into the anti-inflammatory properties has shown that certain thiazole derivatives can significantly impact inflammatory pathways. For instance, a study conducted on diabetic rats revealed that treatment with specific thiazole derivatives led to a marked reduction in pro-inflammatory cytokines. This suggests a potential mechanism of action involving the modulation of the immune response.

In the realm of antimicrobial activity, derivatives of this compound have been shown to be effective against a range of microbial pathogens. Studies have reported significant antimicrobial action against various bacterial strains. The minimum inhibitory concentration (MIC) values for some derivatives were found to range from 1.95 to 15.62 μg/mL against bacteria such as Micrococcus luteus and Bacillus spp., indicating potent antibacterial effects. The proposed mechanism for this antimicrobial action involves the disruption of microbial cell wall synthesis and the inhibition of essential metabolic pathways within the microorganisms.

Further investigations have explored the synthesis of new azo compounds derived from this compound. rdd.edu.iq These derivatives were tested for their inhibitory effects against several bacteria, including Klebsiella, Pseudomonas aeruginosa, and Escherichia coli. rdd.edu.iq While some of the synthesized azo compounds showed slight to no activity, the azo-2-naphthol derivative was found to be highly active against all tested bacterial species. rdd.edu.iq

Additionally, studies on other synthesized derivatives have confirmed their antibacterial and antifungal properties. actapharmsci.com When comparing the two, the antifungal activity of these compounds was generally more pronounced than their antibacterial effects. actapharmsci.com

Table 1: Antimicrobial Activity of Selected this compound Derivatives

| Derivative Type | Target Microorganism(s) | Observed Activity | Minimum Inhibitory Concentration (MIC) |

| General Derivatives | Micrococcus luteus, Bacillus spp. | Potent antibacterial effects | 1.95 to 15.62 μg/mL |

| Azo-2-naphthol derivative | Klebsiella, Pseudomonas aeruginosa, Escherichia coli | Highly active against all tested species | Data not specified |

| Other Synthesized Derivatives | Various bacteria and fungi | Appreciable antifungal and antibacterial activity | Data not specified |

Other Biological Activities and Therapeutic Potential

Beyond their anti-inflammatory and antimicrobial applications, derivatives of this compound have been investigated for a wide array of other biological activities, pointing to a broad therapeutic potential.

One significant area of research is in neuroprotection. Certain tetrahydrobenzothiazole analogues have been identified as neuroprotective agents. google.com For example, the compound known as Pifithrin-α, chemically [2-(2-imino-4,5,6,7-tetrahydrobenzothiazol-3-yl)-1-p-tolylethanone], has been studied for its ability to inhibit the p53 protein, a key regulator of apoptosis (programmed cell death). google.com This inhibitory action may protect neurons from apoptotic insults. google.com

The therapeutic potential of these derivatives extends to oncology, particularly in the treatment of leukemia. researchgate.net Chloro-substituted (S)-6-(substituted arylthiourea)-2-amino-4,5,6,7-tetrahydrobenzodithiazole molecules have been identified as significant antiproliferative agents against leukemia cells. researchgate.net A series of novel 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives were synthesized and evaluated for their effectiveness as antileukemic agents in human leukemia cell lines (K562 and Reh). researchgate.net

Furthermore, the benzothiazole ring system is a core component in a variety of pharmacologically active compounds, indicating its importance in medicinal chemistry. researchgate.net The broad spectrum of activities associated with benzothiazole derivatives includes antioxidant, antitubercular, antiviral, anticancer, antidiabetic, analgesic, anticonvulsant, and anti-HIV properties. researchgate.net For instance, (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole serves as a crucial intermediate in the synthesis of Pramipexole, a dopamine D2 subfamily receptor agonist used in the management of Parkinson's disease. researchgate.net

Table 2: Summary of Other Biological Activities and Therapeutic Potential

| Biological Activity | Derivative Class / Example Compound | Mechanism / Finding | Potential Application |

| Neuroprotection | Pifithrin-α ([2-(2-imino-4,5,6,7-tetrahydrobenzothiazol-3-yl)-1-p-tolylethanone]) | p53 inhibitor, protects neurons from apoptosis. google.com | Neurodegenerative diseases |

| Antileukemic | Chloro-substituted (S)-6-(substituted arylthiourea)-2-amino-4,5,6,7-tetrahydrobenzodithiazoles | Antiproliferative against human leukemia cells (K562, Reh). researchgate.net | Leukemia treatment |

| Dopamine Agonist | (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole (intermediate for Pramipexole) | Acts as a dopamine D2 subfamily receptor agonist. researchgate.net | Parkinson's disease |

| General Pharmacological | Various benzothiazole derivatives | Antioxidant, antitubercular, antiviral, anticancer, antidiabetic, etc. researchgate.net | Multiple therapeutic areas |

Stereochemistry and Enantiomeric Purity in Synthesis and Bioactivity

Enantioselective Synthesis Approaches

The development of enantioselective synthetic routes to produce specific stereoisomers of 2-aminothiazole (B372263) derivatives has been a significant area of research, largely driven by the pharmacological importance of compounds like the (S)-enantiomer of pramipexole.

One notable chemoenzymatic approach has been developed for the synthesis of key chiral synthons for both (S)-pramipexole and its enantiomer, dexpramipexole. mdpi.com This method involves the Saccharomyces cerevisiae-catalyzed reduction of N-(6-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide, which yields the optically pure (R)-alcohol. This intermediate is a crucial precursor for the synthesis of (S)-pramipexole. mdpi.com

Furthermore, the Fukuyama alkylation protocol has been successfully applied in a scalable synthesis of pramipexole. researchgate.netacs.orgacs.orgnewdrugapprovals.org This synthesis starts with the crucial intermediate (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole and proceeds through selective protection and alkylation steps while preserving the high optical purity of the chiral center. researchgate.netacs.orgacs.org

Chiral Resolution Techniques

The separation of racemic mixtures of 2-Amino-4,5,6,7-tetrahydrobenzothiazole derivatives into their individual enantiomers is essential for studying their distinct biological properties and for the development of stereochemically pure therapeutic agents. Several techniques are employed for this purpose.

Classical Chemical Resolution: This method involves the formation of diastereomeric salts by reacting the racemic amine with a chiral acid. These diastereomers, having different physical properties, can then be separated by fractional crystallization. While a common strategy, specific applications to the parent this compound are not extensively detailed in the provided results. However, it is a widely acknowledged method for resolving similar racemic compounds. newdrugapprovals.org

Chromatographic Separation: Chiral chromatography, particularly high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs), is a powerful tool for the analytical and preparative separation of enantiomers. nih.gov This technique relies on the differential interaction of the enantiomers with the chiral environment of the column, leading to their separation.

Enzymatic Resolution: Enzymes, with their inherent stereoselectivity, are highly effective in chiral resolutions. A key example is the use of lipase-catalyzed reactions. For instance, the resolution of racemic N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide has been achieved through enzymatic acylation. mdpi.com In this process, the enzyme selectively acylates one enantiomer, allowing for the separation of the acylated and unreacted enantiomers. The enantiopure alcohols obtained can then be converted to the respective enantiomers of pramipexole. mdpi.com

A summary of chiral resolution techniques is presented in the table below:

Interactive Data Table: Chiral Resolution Techniques| Technique | Description | Key Features |

|---|---|---|

| Classical Chemical Resolution | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differences in solubility and crystallization. | Cost-effective for large-scale separations, but requires suitable resolving agents and can be labor-intensive. |

| Chiral Chromatography | Separation of enantiomers based on their differential interactions with a chiral stationary phase in a chromatography column. | High separation efficiency and applicable to a wide range of compounds, but can be expensive for large-scale production. |

| Enzymatic Resolution | Use of stereoselective enzymes to catalyze a reaction on only one enantiomer of a racemic mixture, allowing for separation. | High enantioselectivity and mild reaction conditions, but enzyme stability and cost can be limiting factors. |

Impact of Stereoisomerism on Pharmacological Profiles

The three-dimensional arrangement of atoms in a molecule can significantly influence its interaction with biological targets such as receptors and enzymes. For derivatives of this compound, the stereochemistry at the C6 position is a critical determinant of their pharmacological activity.

The most prominent example is pramipexole, where the (S)-enantiomer is a potent dopamine (B1211576) D2 receptor agonist used in the treatment of Parkinson's disease. researchgate.netacs.org In contrast, the (R)-enantiomer, dexpramipexole, has been investigated for other therapeutic applications, including the treatment of eosinophil-associated disorders, indicating a distinct pharmacological profile. mdpi.com

Studies on chiral 1-(2'-amino-2'-carboxyethyl)-1,4-dihydro-6,7-quinoxaline-2,3-diones, which share a structural relationship through their amino acid side chains, have also demonstrated significant differences in the potencies of their enantiomers. In one case, the (S)-isomer was found to be 160-fold more potent in binding assays than the (R)-isomer. nih.gov This highlights the profound impact of stereochemistry on the interaction with biological receptors.

Research into a series of novel (S)-2,6-diamino-4,5,6,7-tetrahydrobenzo[d]thiazole derivatives has identified them as potent antileukemic agents. researchgate.net The cytotoxic effects of these compounds were found to be influenced by the nature and position of substituents, with the inherent chirality of the starting material playing a crucial role in their biological activity. researchgate.net

The differential activity of stereoisomers underscores the importance of producing enantiomerically pure compounds for therapeutic use to maximize efficacy and minimize potential off-target effects.

Spectroscopic and Analytical Characterization in Research

Spectroscopic Techniques for Structural Elucidation

The precise structure of 2-Amino-4,5,6,7-tetrahydrobenzothiazole is confirmed through a combination of spectroscopic methods that probe the molecule's atomic and electronic makeup.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of this compound.

¹H NMR: In ¹H NMR spectra of related 2-aminothiazole (B372263) derivatives, characteristic signals corresponding to the protons on the thiazole (B1198619) ring and the tetrahydrobenzene moiety are observed. For instance, in a study of 2-amino-4-(15,16-di-norlabd-8(9)-en-13-on)-1,3-thiazole, the protons on the thiazole ring show distinct chemical shifts. researchgate.net For similar structures, the protons of the tetrahydrobenzene ring typically appear as multiplets in the aliphatic region of the spectrum.

¹³C NMR: The ¹³C NMR spectrum provides crucial information about the carbon skeleton. In derivatives of 2-aminothiazole, the C-2 carbon of the thiazole ring, being attached to the amino group and nitrogen, typically resonates at approximately 167 ppm. researchgate.net The C-4 and C-5 carbons of the thiazole ring show signals around 152-155 ppm and 102 ppm, respectively. researchgate.net The carbons of the tetrahydrobenzene portion of the molecule would have chemical shifts in the aliphatic region.

Table 1: Representative NMR Data for 2-Aminothiazole Derivatives

| Nucleus | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹³C (C-2) | ~167 | Singlet |

| ¹³C (C-4) | ~152-155 | Singlet |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in the this compound molecule. The IR spectrum of a related compound, N-(2-Amino benzothiazole) methacylamide copolymers, reveals key stretching and bending vibrations. researchgate.net

Characteristic absorption bands include:

N-H stretching: The amino group (NH₂) typically exhibits symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H stretching: The C-H bonds of the tetrahydrobenzene ring show symmetric and asymmetric stretching vibrations around 2850-2960 cm⁻¹. researchgate.net

C=N stretching: The C=N bond within the thiazole ring gives a characteristic absorption peak around 1536 cm⁻¹. researchgate.net

C-N stretching: The C-N bond stretching vibrations are also observed.

C-S stretching: The presence of the thio group is indicated by a C=S stretching frequency. researchgate.net

Table 2: Key IR Absorption Bands for 2-Aminobenzothiazole (B30445) Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| C-H (alkane) | 2953, 2874 | Symmetric and Asymmetric Stretching |

| C=N (aromatic) | 1536 | Stretching |

| C-C (aromatic) | 1448 | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. A study on the UV absorption spectrum of a mixture of benzothiazol-2-amine and 4-vinylbenzaldehyde (B157712) showed that the electronic transitions are influenced by the molecular environment. researchgate.net The spectrum of this compound is expected to show absorption maxima corresponding to π → π* and n → π* transitions associated with the aminothiazole chromophore.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is used for both qualitative and quantitative analysis of this compound. In the analysis of related 2-amino benzothiazoles, LC-MS with electrospray ionization (ESI) has been employed to determine the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺, confirming its molecular weight. nih.gov High-resolution mass spectrometry (HRMS-ESI) provides highly accurate mass measurements, further solidifying the elemental composition of the compound. nih.gov

Chromatographic Separation Methods for Purity Assessment

Ensuring the purity of this compound is critical for its application in research and development. Chromatographic methods are the primary means of assessing and achieving high purity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity assessment of 2-aminobenzothiazole derivatives. nih.gov A typical HPLC method involves an octadecylsilane (B103800) (C18) column as the stationary phase and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer. pom.go.id The separation is based on the differential partitioning of the compound and any impurities between the stationary and mobile phases. By monitoring the elution profile with a suitable detector (e.g., a UV detector), the purity of the sample can be determined, with molecules often achieving greater than 95% purity for use in key assays. nih.gov In some cases, preparative liquid chromatography is used for the resolution of chiral compounds, such as in the preparation of chirally pure 2-amino-6-(alkyl)amino-4,5,6,7-tetrahydrobenzothiazoles. google.com

Future Directions and Research Perspectives

Design and Synthesis of Novel Analogues

The 2-aminothiazole (B372263) nucleus is a cornerstone in the development of clinically significant drugs, and the tetrahydrobenzothiazole framework offers a lipophilic and conformationally constrained extension that is ripe for exploration. nih.gov The design of novel analogues focuses on systematic structural modifications to enhance biological activity and selectivity.

Key synthetic strategies often begin with the Hantzsch thiazole (B1198619) synthesis or variations thereof, which remains a fundamental method for constructing the core thiazole ring. farmaceut.org Research has demonstrated the reactivity of related starting materials, such as 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, which can be reacted with reagents like thioglycolic acid to produce novel thiazole derivatives. farmaceut.orgnih.gov

Future synthetic efforts are likely to focus on several key areas of modification:

Substitution at the Amino Group: The exocyclic amino group is a prime site for derivatization. Acylation with various acid chlorides can produce a range of amide analogues. mdpi.com Further reactions to form urea (B33335) and thiourea (B124793) derivatives have also been explored, inspired by the structure of potent kinase inhibitors. nih.gov

Functionalization of the Thiazole Ring: Introducing substituents at the 4- and 5-positions of the thiazole ring can significantly influence potency. nih.gov For instance, the incorporation of lipophilic groups like butylidene has been shown to enhance cytotoxicity in certain cancer cell lines. nih.gov

Modification of the Tetrahydrobenzo Ring: While less explored, the saturated carbocyclic ring presents opportunities for introducing further diversity, potentially influencing pharmacokinetic properties such as solubility and metabolic stability.

Multi-component Reactions: The use of multi-component reactions offers an efficient pathway to generate libraries of diverse derivatives, such as pyran, pyridine, and fused thiazole systems, for high-throughput screening. nih.gov

In-depth Mechanistic Studies of Biological Actions

Understanding how 2-Amino-4,5,6,7-tetrahydrobenzothiazole analogues exert their biological effects is crucial for their rational development as therapeutic agents. While the precise mechanisms for this specific scaffold are still under investigation, studies on structurally related 2-aminothiazole derivatives provide a roadmap for future research.

A prominent area of investigation is in oncology, where 2-aminothiazole derivatives have demonstrated significant potential. nih.gov Mechanistic studies on these related compounds have revealed several modes of action that are likely relevant for analogues of this compound:

Enzyme Inhibition: Many 2-aminothiazole derivatives function as kinase inhibitors. For example, analogues have been designed to target key signaling proteins like PI3Kα, which is frequently mutated in human cancers. nih.gov

Disruption of Cellular Division: Certain derivatives have been shown to inhibit tubulin polymerization. nih.gov This disruption of the cellular cytoskeleton leads to an arrest of the cell cycle, typically at the G2/M phase, and ultimately induces apoptosis in cancer cells. nih.gov

DNA Interaction: For some derivatives, particularly those modified to form Schiff bases, a potential mechanism involves direct interaction with DNA. researchgate.net Spectroscopic studies have suggested an intercalation mechanism, where the molecule inserts itself between the base pairs of the DNA helix, disrupting replication and transcription. researchgate.net

Future in-depth studies will need to employ cell-based assays, proteomics, and transcriptomics to pinpoint the specific molecular targets and pathways affected by novel this compound analogues.

Computational Chemistry and Drug Design Applications

Computational chemistry has become an indispensable tool for accelerating the drug discovery process. For the this compound scaffold, these in silico methods can guide the design of more potent and selective analogues while minimizing the need for exhaustive synthetic work.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to analyze the electronic properties of the scaffold and its derivatives. mdpi.com Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity and stability. mdpi.com A smaller HOMO-LUMO energy gap generally corresponds to higher reactivity. mdpi.com

Molecular Docking: This is a powerful technique used to predict the binding orientation and affinity of a ligand to the active site of a biological target, such as an enzyme or receptor. mdpi.comnih.gov For example, docking studies have been used to evaluate the potential of 2-aminothiazole derivatives as inhibitors of microbial targets like lanosterol (B1674476) 14α-demethylase (CYP51) in Candida albicans or bacterial proteins from Klebsiella aerogenes and Staphylococcus aureus. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. excli.de These models can identify key structural features that are essential for activity and can be used to predict the potency of virtual compounds before their synthesis, thereby guiding the design of new derivatives with enhanced properties. excli.de

By integrating these computational approaches, researchers can build predictive models to prioritize synthetic targets, elucidate potential mechanisms, and rationally design the next generation of drugs based on the this compound core.

Exploration of New Therapeutic Areas

The versatility of the 2-aminothiazole scaffold suggests that derivatives of this compound could be effective against a wide spectrum of diseases beyond a single indication. mdpi.com While anticancer activity is a major focus, the exploration of new therapeutic areas is a promising future direction.

Anticancer Activity: This remains the most extensively studied application. The 4,5,6,7-tetrahydrobenzo[d]thiazole core is considered a promising scaffold for developing antitumor agents. nih.gov Derivatives have shown cytotoxicity against a variety of human cancer cell lines, including leukemia (K563), lung cancer (H1299), glioma (SHG-44), gastric cancer (NUGC), and colon cancer (DLD-1). nih.govfarmaceut.org

Antimicrobial and Antifungal Activity: The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents. nih.gov Thiazole derivatives have been synthesized and evaluated for their activity against bacteria like E. coli and S. aureus and fungi such as Candida albicans. mdpi.comnih.govnih.gov

Anti-inflammatory and Antioxidant Properties: Chronic inflammation and oxidative stress are implicated in many diseases. The 2-aminothiazole core is present in compounds with known anti-inflammatory and antioxidant activities, suggesting that novel analogues could be developed for these purposes. mdpi.comexcli.de

Other Potential Applications: The broad pharmacological spectrum of the 2-aminothiazole family includes antiviral, antihypertensive, and antidiabetic activities, among others. nih.govnih.gov Each of these represents a potential avenue for future investigation with novel derivatives of this compound.

The following table summarizes the reported cytotoxic activities of various analogues and related thiazole derivatives, highlighting the broad anticancer potential of this structural class.

Table 1: Cytotoxic Activity of this compound Analogues and Related Thiazole Derivatives

| Compound/Derivative Class | Cancer Cell Line | Activity/Potency | Reference |

|---|---|---|---|

| 2-Amino-thiazole-5-carboxylic acid phenylamide derivative | Human K563 leukemia | IC50 = 16.3 µM | nih.gov |

| 2-Aminothiazole with 4,5-butylidene and benzylic amine | Human lung cancer (H1299) | IC50 = 4.89 µM | nih.gov |

| 2-Aminothiazole with 4,5-butylidene and benzylic amine | Human glioma (SHG-44) | IC50 = 4.03 µM | nih.gov |

| 4,5,6,7-Tetrahydrobenzo[b]thiophene derivative (6a) | Human gastric cancer (NUGC) | Active | farmaceut.org |

| 4,5,6,7-Tetrahydrobenzo[b]thiophene derivative (7) | Human colon cancer (DLD-1) | Active | farmaceut.org |

| 4,5,6,7-Tetrahydrobenzo[b]thiophene derivative (8a,b) | Human liver cancer (HA22T, HEPG-2) | Active | farmaceut.org |

| 4,5,6,7-Tetrahydrobenzo[b]thiophene derivative (9b) | Human breast cancer (MCF) | Active | farmaceut.org |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.